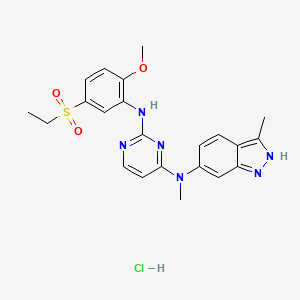![molecular formula C17H19N7O B10755183 N-cyclopropyl-4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10755183.png)
N-cyclopropyl-4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW708336X: is a compound known for its role as a protein kinase inhibitor. It is part of the GlaxoSmithKline Published Kinase Inhibitor Set, which has been extensively studied for its activity against various protein kinase families .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW708336X involves multiple steps, including the formation of an aryl oxazole or benzimidazole-urea core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of GW708336X is scaled up from laboratory methods, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
GW708336X undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
GW708336X has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein kinase activity and inhibition.
Biology: Helps in understanding cellular signaling pathways and their regulation.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
GW708336X exerts its effects by inhibiting specific protein kinases, which are enzymes that play a crucial role in cellular signaling. By blocking these kinases, GW708336X can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the VEGFR2/TIE2 protein kinase family .
Comparison with Similar Compounds
Similar Compounds
GW5074: Another protein kinase inhibitor with a different core structure.
SB203580: A selective inhibitor of p38 MAP kinase.
PD98059: An inhibitor of MEK1, a kinase upstream of ERK.
Uniqueness
GW708336X is unique due to its specific inhibition profile and the structural features of its aryl oxazole or benzimidazole-urea core. This uniqueness allows it to target specific kinases with high selectivity and potency .
Properties
Molecular Formula |
C17H19N7O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(6-morpholin-4-ylpyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H19N7O/c1-2-12(1)20-17-18-6-5-14(21-17)13-11-19-24-15(13)3-4-16(22-24)23-7-9-25-10-8-23/h3-6,11-12H,1-2,7-10H2,(H,18,20,21) |
InChI Key |
RLKIXFRFDGFKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3=C4C=CC(=NN4N=C3)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755100.png)

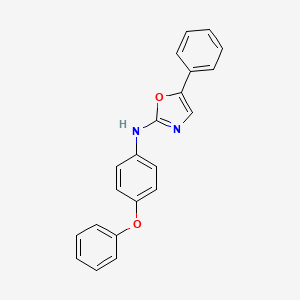
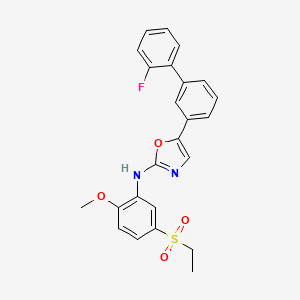
![1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B10755132.png)
![3-[(5-Phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride](/img/structure/B10755137.png)
![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate;hydrochloride](/img/structure/B10755139.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(1-oxo-1,4-thiazinan-4-yl)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755143.png)
![3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide](/img/structure/B10755146.png)
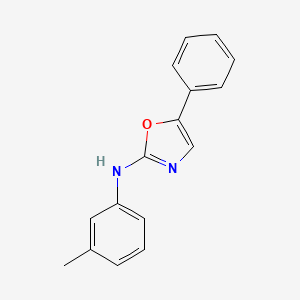
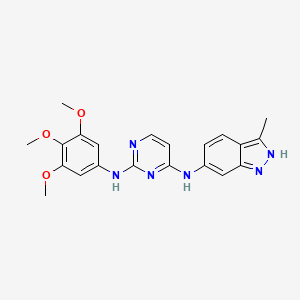
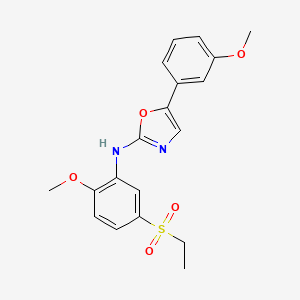
![N-(3-bromo-4-phenylmethoxyphenyl)-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755178.png)
